molecular formula C7H15ClFN B2733156 [2-(Fluoromethyl)cyclopentyl]methanamine hydrochloride CAS No. 2225141-98-8

[2-(Fluoromethyl)cyclopentyl]methanamine hydrochloride

Cat. No.: B2733156
CAS No.: 2225141-98-8
M. Wt: 167.65
InChI Key: QNVDOEWNSRRFSF-UHFFFAOYSA-N
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Description

[2-(Fluoromethyl)cyclopentyl]methanamine hydrochloride is a bicyclic amine derivative featuring a cyclopentane ring substituted with a fluoromethyl group (-CH2F) and a methanamine moiety (-CH2NH2), with the latter protonated as a hydrochloride salt. The fluorine atom in the fluoromethyl group likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, which is critical in medicinal chemistry applications .

Properties

IUPAC Name

[2-(fluoromethyl)cyclopentyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c8-4-6-2-1-3-7(6)5-9;/h6-7H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVDOEWNSRRFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)CF)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Fluoromethyl)cyclopentyl]methanamine typically involves the fluorination of cyclopentylmethanamine. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of [2-(Fluoromethyl)cyclopentyl]methanamine hydrochloride may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid in an appropriate solvent, followed by crystallization and purification steps.

Chemical Reactions Analysis

Types of Reactions

[2-(Fluoromethyl)cyclopentyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted cyclopentylmethanamine derivatives.

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

The compound serves as a versatile building block in the synthesis of various biologically active molecules. Its ability to participate in diverse chemical reactions allows for the creation of complex structures that can exhibit desired pharmacological properties. For instance, it has been utilized in the synthesis of ligands for different receptors, which are crucial in drug design .

Receptor Modulation

Research indicates that compounds similar to [2-(Fluoromethyl)cyclopentyl]methanamine hydrochloride can act as modulators for sigma receptors, specifically sigma-1 and sigma-2 receptors. These receptors are implicated in various neurological disorders, making this compound a candidate for developing new treatments for conditions such as neuropathic pain and depression .

Case Study 1: Sigma Receptor Agonists

A study investigated the effects of sigma receptor agonists, including derivatives of this compound, on neuropathic pain models. The results demonstrated significant analgesic effects, suggesting potential therapeutic applications in pain management .

Case Study 2: Antidepressant Activity

Another research effort focused on the antidepressant-like effects of sigma receptor ligands derived from this compound. The findings indicated that these ligands could enhance mood-related behaviors in animal models, supporting their development as novel antidepressants .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to related compounds:

Compound Receptor Target Therapeutic Potential Synthesis Method
This compoundSigma-1, Sigma-2Neuropathic pain, depressionMulti-step organic synthesis
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochlorideVarious GPCRsAnti-inflammatory, analgesicReaction with phosphorous reagents
UbrogepantCGRP receptorMigraine treatmentDirect fluorination methods

Mechanism of Action

The mechanism of action of [2-(Fluoromethyl)cyclopentyl]methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, focusing on substituents, molecular weights, and CAS numbers:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Reference
[2-(Fluoromethyl)cyclopentyl]methanamine HCl Cyclopentyl, -CH2F, -CH2NH2•HCl C7H13ClFN 177.64* Not provided Target Compound
1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine HCl Cyclopentyl, 2-Cl-4-F-phenyl, -CH2NH2•HCl C12H14Cl2FN 278.16 1803599-93-0
[3-(Aminomethyl)cyclopentyl]methanamine diHCl Cyclopentyl, dual -CH2NH2•2HCl C7H18Cl2N2 201.14 1803601-61-7
(S)-Cyclopropyl(2-fluorophenyl)methanamine HCl Cyclopropyl, 2-F-phenyl, -CH2NH2•HCl C10H13ClFN 201.67 844470-82-2
(2-2-Difluorocyclopropyl)methanamine HCl Difluorocyclopropyl, -CH2NH2•HCl C4H8ClF2N 143.56 Not provided

*Calculated based on formula.

Key Observations:

  • Fluorine vs. Chlorine : The 2-chloro-4-fluorophenyl analog (CAS 1803599-93-0) introduces halogenated aromaticity, which may enhance π-π stacking in receptor binding compared to aliphatic fluoromethyl groups.
  • Diamine vs. Monoamine: The dihydrochloride salt in [3-(aminomethyl)cyclopentyl]methanamine increases water solubility but may reduce blood-brain barrier permeability compared to monoamine hydrochlorides.
  • Ring Size : Cyclopentyl vs. cyclopropyl rings influence conformational flexibility. Cyclopropane’s strain increases reactivity, while cyclopentane offers a balance of stability and adaptability .

Physicochemical Properties

The table below summarizes available data on melting points, solubility, and spectroscopic characteristics:

Compound Name Melting Point (°C) Solubility (H2O) Key Spectroscopic Data Reference
[2-(Fluoromethyl)cyclopentyl]methanamine HCl Not reported Moderate* Expected ¹⁹F NMR: δ -220 ppm† Inferred
1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine HCl Not reported Low ¹H NMR (D2O): δ 7.4–7.6 (aromatic)
(S)-Cyclopropyl(2-fluorophenyl)methanamine HCl Not reported Moderate HRMS (ESI): m/z 201.67 [M+H]+
(2-2-Difluorocyclopropyl)methanamine HCl Not reported High ¹³C NMR: δ 110–120 (CF2)

*Predicted based on hydrochloride salt form.
†Typical ¹⁹F chemical shifts for -CH2F groups range from -200 to -250 ppm .

Key Observations:

  • Solubility: Hydrochloride salts generally improve aqueous solubility. The dihydrochloride analog may exhibit higher solubility than mono-salts.
  • Spectroscopy : Fluorine-containing compounds show distinct ¹⁹F NMR signals, useful for structural confirmation. Aromatic fluorine (e.g., in ) resonates upfield compared to aliphatic fluorine .

Biological Activity

[2-(Fluoromethyl)cyclopentyl]methanamine hydrochloride is a compound of interest due to its structural features and potential biological activities. The incorporation of the fluoromethyl group is believed to enhance the compound's stability, reactivity, and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The fluoromethyl group plays a crucial role in modulating binding affinity and specificity towards enzymes and receptors.

  • Binding Affinity : Preliminary studies indicate that compounds with similar structures exhibit significant binding affinities to metabotropic glutamate receptors (mGluRs), particularly mGluR2. For instance, compounds structurally related to [2-(Fluoromethyl)cyclopentyl]methanamine showed EC50 values in the nanomolar range, indicating potent activity in modulating receptor function .

Pharmacological Properties

The pharmacological properties of this compound include:

  • CNS Activity : The compound has demonstrated potential central nervous system (CNS) drug-like properties, including favorable lipophilicity and blood-brain barrier (BBB) penetration capabilities. These properties are essential for therapeutic applications targeting CNS disorders .
  • Selectivity : The selectivity towards mGluR2 over other mGluRs has been highlighted in various studies, suggesting that this compound may be useful in developing targeted therapies for neurological conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • In Vitro Studies : In vitro pharmacochemical assessments have been conducted to evaluate the binding affinity and activity of related compounds on mGluR2. For example, one study reported an EC50 value of 13 nM for a structurally similar compound, indicating its effectiveness in activating mGluR2 pathways .
  • Antioxidant Activity : Research has shown that compounds with similar structural motifs exhibit significant antioxidant activities. For instance, assays measuring ABTS radical scavenging revealed that certain derivatives could outperform standard antioxidants like Trolox .
  • Metabolic Stability : The metabolic stability of this compound has been assessed through various assays indicating its potential for prolonged therapeutic effects without rapid degradation .

Data Tables

PropertyValue/Description
Binding Affinity (EC50) 13 nM (for related compounds)
CNS Activity High lipophilicity; good BBB penetration
Selectivity High selectivity for mGluR2
Antioxidant Activity Superior to standard antioxidants

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for [2-(Fluoromethyl)cyclopentyl]methanamine hydrochloride, and how can structural purity be confirmed?

  • Answer : The compound can be synthesized via reductive amination or cyclopropane ring formation using fluorinated precursors. For example, describes General Methods B and C for analogous cyclopropylmethylamine derivatives, involving:

  • Step 1 : Condensation of aldehydes with amines (e.g., 2-methoxynicotinaldehyde) under catalytic hydrogenation .
  • Step 2 : Purification via column chromatography and characterization using 1^1H/13^13C NMR and HRMS. Key spectral markers include cyclopropane proton resonances (δ 1.2–2.8 ppm) and fluoromethyl signals (δ 4.3–4.7 ppm, JFHJ_{F-H} coupling ~47 Hz) .
    • Purity Validation : Use HPLC with a chiral stationary phase to resolve stereoisomers (if applicable) and quantify impurities (<5%) .

Q. How can researchers optimize reaction conditions to improve yields of fluorinated cyclopropane intermediates?

  • Answer :

  • Temperature Control : Cyclopropanation reactions (e.g., Simmons-Smith) require strict temperature gradients (−10°C to 25°C) to avoid ring-opening side reactions .
  • Catalyst Selection : Use Zn/Cu couples or Rh(II) catalysts for stereoselective fluoromethyl incorporation .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM, THF) enhance fluoromethyl group stability during synthesis .

Advanced Research Questions

Q. What strategies address contradictions in reported 1^1H NMR chemical shifts for fluoromethyl-substituted cyclopropanes?

  • Answer : Discrepancies may arise from:

  • Solvent Polarity : Shifts vary in DMSO-d6 vs. CDCl3 due to hydrogen bonding with the fluoromethyl group .
  • Stereochemical Effects : Diastereomers (e.g., cis/trans cyclopropane configurations) exhibit distinct splitting patterns (e.g., δ 1.6 ppm for cis vs. δ 2.1 ppm for trans) .
  • Resolution : Perform VT-NMR (variable temperature) or NOESY to confirm spatial arrangements .

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?

  • Answer :

  • Target Selection : Prioritize amine oxidase targets (e.g., LOXL2, MAO-B) based on structural analogs like (2-Chloropyridin-4-yl)methanamine hydrochloride, a LOXL2 inhibitor (IC50_{50} = 126 nM) .
  • Assay Design :
  • In vitro Kinetics : Use fluorometric assays with substrates like diaminopentane for MAO-B activity.
  • Selectivity Screening : Test against related enzymes (e.g., SSAO, LOX) to confirm specificity .

Q. What computational approaches predict the conformational stability of this compound?

  • Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess cyclopropane ring strain and fluorine hyperconjugation effects .
  • MD Simulations : Simulate solvation in water/ethanol to study hydrogen bonding with the ammonium group and fluoromethyl dipole interactions .

Methodological Notes

  • Stability Studies : Monitor hydrolytic degradation of the fluoromethyl group in aqueous buffers (pH 7.4) using LC-MS over 24 hours .
  • Scalability : For gram-scale synthesis, replace column chromatography with recrystallization (ethanol/water) to reduce costs .

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